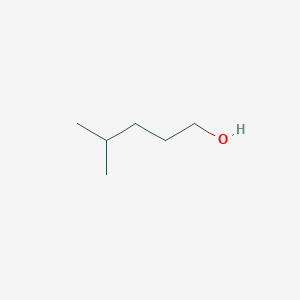

4-Methyl-1-pentanol

概要

説明

それは、ロンガンフルーツに自然に見られる無色の液体です . イソヘキサノールは、その化学的性質により、さまざまな産業用途で使用されています。

製造方法

イソヘキサノールは、いくつかの方法で合成できます。 一般的な合成経路の1つは、イソブテンのヒドロホルミル化によるイソヘキサナールの生成であり、これは次いで水素化されてイソヘキサノールを生成します . 産業生産方法は、多くの場合、収量と効率を上げるために触媒を使用しています。 たとえば、ヒドロホルミル化プロセスはロジウム錯体によって触媒され、それに続く水素化はニッケルまたはパラジウムによって触媒され得ます .

準備方法

Isohexanol can be synthesized through several methods. One common synthetic route involves the hydroformylation of isobutene to produce isohexanal, which is then hydrogenated to form isohexanol . Industrial production methods often involve the use of catalysts to increase yield and efficiency. For example, the hydroformylation process can be catalyzed by rhodium complexes, and the subsequent hydrogenation can be catalyzed by nickel or palladium .

化学反応の分析

Dehydration to Alkenes

Under acidic conditions, 4-methyl-1-pentanol undergoes dehydration to form 4-methyl-1-pentene (C₆H₁₂). This reaction follows an E1 or E2 mechanism, depending on the catalyst and temperature.

Mechanism Highlights :

- Protonation of the hydroxyl group generates a good leaving group (H₂O).

- Subsequent β-hydrogen elimination produces the alkene.

Mass Spectrometry Evidence :

- Electron ionization (EI) in mass spectrometry induces fragmentation, with a prominent peak at m/z = 56 attributed to isobutene (C₄H₈⁺) via retro-ene rearrangement of the dehydrated intermediate .

- The major dehydration product, 4-methyl-1-pentene (m/z = 84) , is observed in low abundance .

Nucleophilic Substitution with HI

Reaction with concentrated hydroiodic acid (HI) proceeds via an Sₙ2 mechanism , yielding 1-iodo-4-methylpentane (C₆H₁₃I):Key Features :

- The primary alcohol’s structure favors bimolecular substitution.

- Reaction kinetics and product stability align with typical Sₙ2 pathways for primary alcohols .

Acid-Base Reactions

This compound acts as a weak acid (pKa ~16-18), undergoing deprotonation to form the corresponding alkoxide ion (C₆H₁₃O⁻) in basic conditions:Thermodynamic Data :

| Reaction | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | Method | Source |

|---|---|---|---|---|

| Deprotonation (gas phase) | 1564 ± 8.4 | 1536 ± 8.8 | CIDC | |

| Deprotonation (G+TS) | 1561 ± 10 | 1533 ± 9.6 | Gas-phase kinetics |

Combustion and Thermal Decomposition

Heating this compound leads to:

- Complete combustion :

- Incomplete combustion/thermal decomposition : Produces carbon monoxide (CO) and formaldehyde (CH₂O) as hazardous byproducts .

Safety Data :

- Flash point : 51°C (123.8°F) .

- Autoignition temperature : Not determined, but incompatible with strong oxidizers .

Fragmentation in Mass Spectrometry

Electron ionization induces distinct fragmentation pathways:

| Fragment (m/z) | Proposed Structure | Formation Pathway |

|---|---|---|

| 84 | 4-Methyl-1-pentene (C₆H₁₂⁺) | Loss of H₂O from molecular ion |

| 56 | Isobutene (C₄H₈⁺) | Retro-ene rearrangement of alkene |

| 41 | Allyl cation (C₃H₅⁺) | Secondary fragmentation |

Data correlates with NIST spectra and computational studies .

Oxidation Reactions

Although direct oxidation studies are sparse in the literature, primary alcohols typically oxidize to aldehydes (under controlled conditions) or carboxylic acids (strong oxidizing agents). For this compound:

- Partial oxidation : Likely yields 4-methylpentanal (C₆H₁₂O).

- Full oxidation : Forms 4-methylpentanoic acid (C₆H₁₂O₂), though experimental confirmation is needed.

科学的研究の応用

Biochemical Studies

4-Methyl-1-pentanol has been studied for its role as a metabolite in various biological systems. It has been identified in the context of fungal metabolism, where it plays a role in the production of volatile compounds during fermentation processes. Research indicates that it can influence the growth and sporulation of certain fungi, making it valuable for studies related to mycology and fermentation technology .

Material Science

In material science, this compound is used as a solvent and reagent in chemical synthesis. Its properties make it suitable for the extraction and purification of various compounds, particularly in the synthesis of polymers and other complex organic molecules. Its ability to dissolve a wide range of substances enhances its utility in laboratory settings .

Industrial Applications

This compound finds applications in the formulation of specialty chemicals and as an intermediate in organic synthesis. It is utilized in producing surfactants, lubricants, and plasticizers due to its favorable physical properties. Furthermore, it serves as a flavoring agent in the food industry, contributing to the aroma profile of certain products .

Case Study 1: Fungal Metabolism

A study investigated the effects of this compound on fungal growth under various environmental conditions. The results demonstrated that this compound could enhance spore production when used at specific concentrations, indicating its potential as a natural growth enhancer in biotechnological applications .

Case Study 2: Polymer Synthesis

In another research project, this compound was employed as a solvent in the synthesis of biodegradable polymers. The study highlighted how the compound's properties facilitated the polymerization process, leading to materials with improved mechanical properties and environmental stability .

作用機序

イソヘキサノールの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。 イソヘキサノールは、化学的架橋剤として作用し、アミンと反応してアミド結合を形成することができます . この特性により、ポリマーやその他の複雑な分子の合成に役立ちます。 さらに、イソヘキサノールは、酸性条件下で、脂肪酸であるミリスチン酸メチルを生成するために、側鎖開裂を受けることができます .

類似化合物との比較

イソヘキサノールは、ヘキサノールやペンタノールなどの他のアルコールに似ています。それは、それを際立たせる独自の特性を持っています。

ヘキサノール: ヘキサノール(n-ヘキサノール)は、類似の分子式(C6H14O)を持っていますが、炭素鎖にメチル基が結合していないため、構造が異なります.

ペンタノール: ペンタノール(n-ペンタノール)は、より短い炭素鎖(C5H12O)を持ち、イソヘキサノールに見られる分岐がありません.

イソヘキサノールの独特の構造は、炭素鎖にメチル基が結合しているため、類似の化合物と比較して、異なる化学的および物理的特性を与えます .

生物活性

4-Methyl-1-pentanol, also known as isohexanol, is a primary alcohol with significant biological activity. Its chemical formula is , and it is recognized for its hydrophobic properties and role as a volatile aroma compound in various applications, including food and fragrance industries.

- IUPAC Name : 4-methylpentan-1-ol

- CAS Number : 626-89-1

- Molecular Weight : 102.175 g/mol

- Density : 0.821 g/mL at 25 °C

- Boiling Point : 160-165 °C

Biological Significance

This compound exhibits various biological activities that make it a compound of interest in both research and industrial applications.

Volatile Aroma Compound

One of the notable biological activities of this compound is its role as a volatile aroma compound found in red wine, particularly from the Kalecik Karası grape variety. This characteristic contributes to the sensory profile of wines and has implications for flavor chemistry in food science .

Alcohol Antagonist Properties

Research indicates that this compound can act as an alcohol antagonist, effectively antagonizing the effects of ethanol and 1-butanol on cell-cell adhesion. This property is significant in studies related to cell biology and immunology, where the modulation of cell adhesion can influence various physiological processes .

Toxicological Profile

The toxicological evaluation of this compound has been documented in several studies. It is essential to understand its safety profile, especially considering its industrial use.

Toxicity Studies

A study conducted by the U.S. Environmental Protection Agency (EPA) evaluated the developmental and maternal toxicity of related compounds, suggesting that while specific data on this compound may be limited, insights into similar alcohols can provide relevant information on potential health effects .

| Study Type | Species | Exposure Route | Observed Effects | NOAEL (mg/kg) | LOAEL (mg/kg) |

|---|---|---|---|---|---|

| Inhalation | Fischer 344 Mice | Inhalation | Developmental toxicity observed | ND | ND |

| Oral | CD-1 Mice | Oral | No significant findings reported | ND | ND |

Legend : NOAEL - No Observed Adverse Effect Level; LOAEL - Lowest Observed Adverse Effect Level; ND - No Data.

Mechanistic Insights

The biological activity of this compound can also be understood through its chemical interactions. It participates in nucleophilic substitution reactions, which are fundamental in organic chemistry and can influence metabolic pathways within organisms .

Case Study 1: Role in Wine Production

In a study examining the volatile composition of red wine, researchers highlighted the presence of isohexanol as a significant contributor to the aroma profile. This finding emphasizes its importance not only in sensory evaluation but also in fermentation processes where yeast strains such as Saccharomyces cerevisiae are involved .

Case Study 2: Cell Adhesion Studies

Another notable study investigated the effects of various alcohols on cell adhesion mechanisms. The results indicated that this compound could mitigate the effects of ethanol on cell-cell interactions, suggesting potential applications in therapeutic contexts where modulation of adhesion is critical .

特性

IUPAC Name |

4-methylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-6(2)4-3-5-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWGTDULNUVNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044313 | |

| Record name | 4-Methylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

1.7 [mmHg] | |

| Record name | 4-Methylpentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20060 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

626-89-1, 1320-98-5 | |

| Record name | 4-Methyl-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanol, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYL-1-PENTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-1-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X796XFP7D4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。